molecular formula C24H22N4O5S B2888454 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine CAS No. 688355-81-9

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2888454
CAS No.: 688355-81-9
M. Wt: 478.52
InChI Key: YGFHAAKLXDQPRY-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a 4-nitrophenyl group, and a 3,4,5-trimethoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under oxidative conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
  • 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

Uniqueness

The presence of the 4-nitrophenyl group in 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-31-20-12-16(13-21(32-2)22(20)33-3)25-23-18-6-4-5-7-19(18)26-24(27-23)34-14-15-8-10-17(11-9-15)28(29)30/h4-13H,14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFHAAKLXDQPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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